2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine
Description
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHUABYZBGHID-SCFUHWHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClIN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and reagents like sodium hydride or potassium carbonate to facilitate the substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Probe for Nucleoside Analogs : It is utilized as a probe in studying nucleoside analogs, facilitating research into the interactions and mechanisms of nucleosides in biological systems.
Biology
- Biochemical Assays : 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine is employed in biochemical assays to investigate enzyme activities and receptor interactions. It aids in understanding the biological pathways influenced by adenosine and its analogs.
- Targeting Adenosine Deaminase : The compound acts as a potent inhibitor of adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition can lead to increased levels of adenosine, contributing to anti-inflammatory and antitumor effects.
Medicine
- Therapeutic Potential : Due to its ability to modulate biological pathways, this compound is being investigated for its potential therapeutic applications. Its role in enhancing adenosine levels positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Action |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis through various reactions |
| Biology | Biochemical assays | Investigates enzyme activities and receptor interactions |
| Medicine | Therapeutic candidate | Inhibits adenosine deaminase, increasing adenosine levels |
Case Study 1: Inhibition of Adenosine Deaminase
A study demonstrated that this compound effectively inhibits adenosine deaminase activity in vitro. This inhibition resulted in elevated adenosine concentrations, which were associated with reduced inflammation markers in cellular models.
Case Study 2: Antitumor Activity
In another investigation, the compound exhibited significant antitumor activity against various cancer cell lines. When tested using protocols established by the National Cancer Institute, it showed promising results with an average cell growth inhibition rate of over 50% at specific concentrations .
Safety and Hazard Considerations
The compound is labeled with the GHS07 pictogram, indicating potential hazards. Proper safety measures should be implemented when handling this chemical to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleoside metabolism. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit adenosine deaminase, resulting in increased levels of adenosine and subsequent activation of adenosine receptors, which can have anti-inflammatory and antitumor effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is unique due to its specific substitution pattern and protective groups. Similar compounds include:
2-Chloro-N-[(3-iodophenyl)methyl] Adenosine: Lacks the isopropylidene protection.
2-Chloro-N-[(3-bromophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine: Contains a bromophenyl group instead of an iodophenyl group.
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Guanosine: Similar structure but with guanosine instead of adenosine
These comparisons highlight the structural variations and potential differences in biological activity and applications.
Biological Activity
2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) adenosine, identified by the CAS number 1000980-71-1, is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by its unique structural modifications which include a chlorine atom and an iodophenyl group attached to the adenosine backbone. The specific molecular formula is C15H17ClN4O3, indicating its complex nature.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Adenosine Receptor Modulation : The structural modifications enhance binding affinity to adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including inflammation and cancer progression.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival pathways.
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 15.0 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent against malignancies.
- Inflammation Model : In a murine model of arthritis, this compound demonstrated a marked decrease in joint swelling and inflammatory markers compared to control groups, indicating its potential utility in treating autoimmune disorders.
Safety and Toxicity
While preliminary studies highlight promising biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Current data suggest moderate toxicity at higher concentrations, necessitating further investigation into dose-dependent effects.
Q & A
Q. What are the primary biological targets of this compound, and how are they experimentally validated?
This adenosine derivative is designed as a selective adenosine receptor agonist, targeting A1, A2A, or A3 receptors due to its structural mimicry of endogenous adenosine. Key validation methods include:
- Radioligand binding assays : Competitive displacement of labeled adenosine analogs (e.g., [<sup>3</sup>H]CCPA for A1 receptors) to determine binding affinity (Ki).
- Functional cAMP assays : Measurement of intracellular cAMP levels in transfected HEK293 cells to assess receptor activation/inhibition .
Q. What synthetic strategies are employed to introduce the 1-methylethylidene protecting group?
The 2',3'-O-(1-methylethylidene) group is a cyclic acetal protecting group critical for stabilizing the ribose moiety during synthesis. Methodology includes:
- Acetonide formation : Reaction of adenosine with 2,2-dimethoxypropane under acidic catalysis (e.g., HCl or p-TsOH) at 50–60°C.
- Selective deprotection : Controlled hydrolysis (pH 7–8, aqueous acetone) to retain the acetonide while modifying other functional groups .
Table 1 : Common Protecting Groups for Adenosine Derivatives
| Protecting Group | Purpose | Stability | Removal Conditions |
|---|---|---|---|
| 1-Methylethylidene | Ribose hydroxyl protection | Stable to basic/neutral conditions | Mild acid (e.g., 80% acetic acid) |
| Trityl (DMT) | 5'-OH protection | Labile to weak acids | 3% dichloroacetic acid |
Q. How is the compound’s purity and structural integrity confirmed?
- HPLC-PDA : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 260 nm (adenosine chromophore).
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the 1-methylethylidene methyl protons (δ 1.3–1.5 ppm) and the 3-iodobenzyl group (δ 4.5–4.7 ppm for CH2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
Systematic modifications to the scaffold include:
- Substituent variation : Replacing the 3-iodophenyl group with bromo, nitro, or trifluoromethyl groups to alter steric/electronic interactions.
- Ribose modifications : Testing 2',3'-diacetyl or 2'-deoxy analogs to evaluate conformational effects on binding.
Example : A 3-bromophenyl analog showed 10-fold higher A3 receptor affinity in murine models .
Q. How should researchers address discrepancies in reported biological activity data?
Conflicting results often arise from:
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or species-specific receptor isoforms.
- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of the acetonide group).
Mitigation :- Validate purity via LC-MS before assays.
- Use fresh DMSO stock solutions (<1 week old) and include stability controls .
Q. What analytical methods are recommended for quantifying degradation products?
- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions for the parent ion (e.g., m/z 621 → 505 for the compound) and major degradants (e.g., de-iodinated byproducts).
- Forced degradation studies : Expose to heat (40°C), light (UV 254 nm), and varying pH (2–10) to identify labile sites .
Table 2 : Common Degradation Pathways
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| Acidic (pH 2) | Acetonide hydrolysis | 2',3'-diol adenosine |
| Alkaline (pH 10) | N-dealkylation | 3-iodobenzaldehyde |
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes).
- Key parameters : Monitor the ribose pucker (C2'-endo vs. C3'-endo) and iodophenyl orientation relative to the purine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
